2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid, also known as CTMP, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. CTMP is a potent inhibitor of protein kinase B (PKB/Akt), a key signaling molecule that plays a critical role in cell survival, proliferation, and metabolism. The inhibition of Akt by CTMP has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid exerts its anti-cancer effects by inhibiting the activity of Akt, a key signaling molecule that is overexpressed in many types of cancer. Akt plays a critical role in cell survival, proliferation, and metabolism, and its dysregulation has been implicated in the development and progression of cancer. By inhibiting Akt, this compound induces apoptosis in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, this compound has also been shown to inhibit cell migration and invasion, two key processes involved in cancer metastasis. This compound has also been shown to inhibit the expression of various genes involved in cell cycle progression and DNA repair, further contributing to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid is its specificity for Akt, which reduces the risk of off-target effects and toxicity. This compound also has good pharmacokinetic properties, with a half-life of approximately 2 hours in vivo. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the development of 2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid as a therapeutic agent. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of novel formulations of this compound that improve its solubility and bioavailability. Finally, there is also potential for the development of combination therapies that use this compound in conjunction with other anti-cancer agents to enhance its efficacy.
Métodos De Síntesis
The synthesis of 2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 5-chlorothiophene-2-carboxylic acid, which is then reacted with morpholine to form 2-(morpholin-2-yl)thiophene-5-carboxylic acid. The final step involves the coupling of this intermediate with (E)-3-(4-bromophenyl)prop-2-enoyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing apoptosis in various types of cancer cells, including breast, lung, prostate, and pancreatic cancer. In addition to its anti-cancer properties, this compound has also been shown to have potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c14-11-3-1-10(20-11)2-4-12(16)15-5-6-19-9(8-15)7-13(17)18/h1-4,9H,5-8H2,(H,17,18)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOVLEJQELMRIJ-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC=C(S2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC=C(S2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.